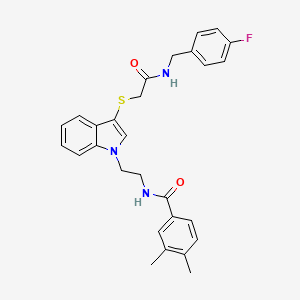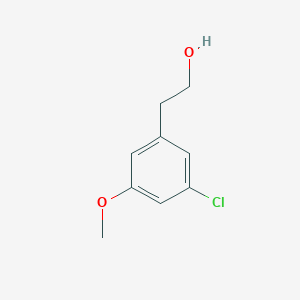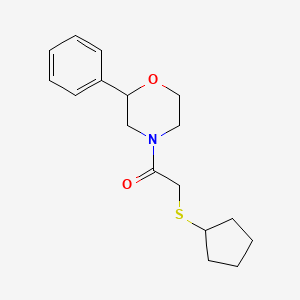
2-(Cyclopentylthio)-1-(2-phenylmorpholino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylthio)-1-(2-phenylmorpholino)ethanone is a useful research compound. Its molecular formula is C17H23NO2S and its molecular weight is 305.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclopentenone Moieties in Anticancer Drug Design : Cyclopentenone, a core structure found in many biologically active compounds, has been recognized for its anticancer properties. The incorporation of cyclopentenone groups into molecules has shown to enhance their anticancer potential, suggesting that compounds with similar cyclic structures or functionalities, like 2-(Cyclopentylthio)-1-(2-phenylmorpholino)ethanone, might also possess valuable pharmacological properties (Conti, 2006).
Metabolomics and Drug Interactions : Understanding the metabolic pathways and drug interactions of compounds is crucial for their therapeutic application. Methadone's metabolomics, for example, reveal the complexity of its interactions and effects, highlighting the importance of studying the metabolism and pharmacokinetics of compounds like this compound for potential clinical use (Dinis-Oliveira, 2016).
Cyclodextrins in Drug Delivery : Cyclodextrins have been extensively studied for their ability to enhance drug solubility, stability, and bioavailability. Their application in drug delivery systems demonstrates the potential for chemical modifications and formulations to improve the therapeutic efficacy of compounds, including those with challenging physicochemical properties similar to this compound (Challa et al., 2005).
Cinnamic Acid Derivatives in Cancer Therapy : The therapeutic potential of cinnamic acid derivatives in anticancer treatment illustrates the importance of chemical moieties in drug design. These derivatives' mechanisms of action and their modifications could provide insights into developing new therapeutic agents with specific activities, including structures akin to this compound (De, Baltas, & Bedos-Belval, 2011).
Cyclometalating Ligands in OLEDs : The application of cyclometalating ligands in organic light-emitting diodes (OLEDs) showcases the potential of certain chemical structures in technological applications. This area of research suggests that compounds with unique electronic properties, similar to this compound, could be explored for use in electronic devices and lighting technologies (Chi & Chou, 2010).
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c19-17(13-21-15-8-4-5-9-15)18-10-11-20-16(12-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXVERWQXHVEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2835418.png)
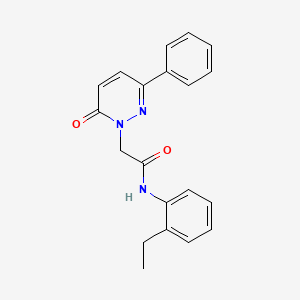
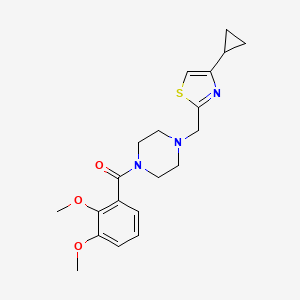
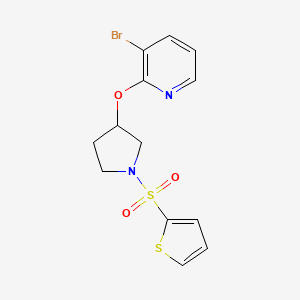
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835424.png)
![Tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate](/img/structure/B2835427.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2835429.png)
![N-(2-fluorophenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2835430.png)
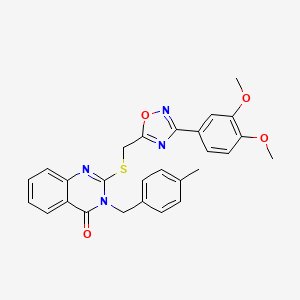
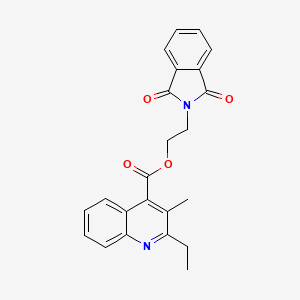
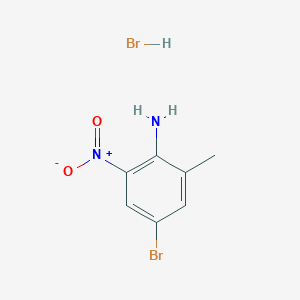
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)
